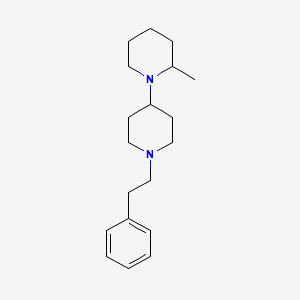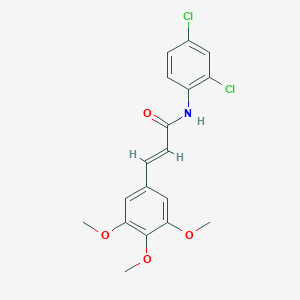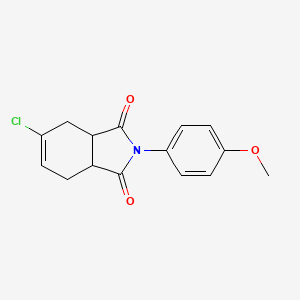
N-(2-chloro-5-nitrophenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)pentanamide, also known as CPN, is a chemical compound that has been extensively studied for its potential use in scientific research. CPN is a member of the nitroaromatic family of compounds, which are known for their ability to undergo reduction reactions that can generate reactive intermediates. This property of nitroaromatic compounds has made them useful in a variety of applications, including as probes for studying redox signaling pathways and as potential therapeutic agents for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide is not fully understood, but it is believed to involve the generation of reactive intermediates that can react with cellular components such as proteins and DNA. This compound has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components. This property of this compound has made it useful in studying redox signaling pathways and oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell growth. This compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species and the activation of redox signaling pathways. This compound has also been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-5-nitrophenyl)pentanamide in lab experiments is its ability to undergo reduction reactions in the presence of reactive oxygen species, making it useful as a redox probe for studying oxidative stress and redox signaling pathways. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce oxidative stress and inhibit cell growth in some cell lines.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)pentanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in redox signaling pathways and oxidative stress.
Synthesemethoden
N-(2-chloro-5-nitrophenyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound as the major product, along with some minor side products.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-nitrophenyl)pentanamide has been used in a variety of scientific research applications, including as a redox probe for studying oxidative stress and as a potential therapeutic agent for the treatment of cancer. This compound has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can react with cellular components such as proteins and DNA. This property of this compound has made it useful in studying redox signaling pathways and oxidative stress in cells.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFZSJUBHFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)